Quercetin-3'-O-phosphate is derived from quercetin, which is naturally found in many fruits, vegetables, and grains. It belongs to the class of compounds known as flavonoids, specifically under the subclass of flavonols. The compound is classified as a small molecule with the following identifiers:
The synthesis of Quercetin-3'-O-phosphate can be achieved through several methods. One common approach involves the phosphorylation of quercetin using phosphoric acid or its derivatives. The reaction typically requires specific conditions such as temperature control and the presence of catalysts to facilitate the transfer of the phosphate group to the quercetin molecule.
Quercetin-3'-O-phosphate participates in various chemical reactions typical for flavonoids:
These reactions are significant for modifying its biological activity and enhancing its pharmacological properties .
The mechanism of action for Quercetin-3'-O-phosphate primarily revolves around its antioxidant properties. It acts by:
Studies indicate that Quercetin-3'-O-phosphate may also enhance insulin sensitivity and glucose metabolism, making it a candidate for managing conditions like insulin resistance .
Quercetin-3'-O-phosphate exhibits several noteworthy physical and chemical properties:
These properties influence its bioavailability and interaction with biological systems .
Quercetin-3'-O-phosphate has potential applications in various fields:
Research continues to explore its efficacy in various therapeutic contexts, including cardiovascular health and anti-inflammatory responses .
Quercetin, a prominent dietary flavonoid, serves as the foundational scaffold for numerous synthetic derivatives aimed at overcoming inherent pharmacological limitations. Native quercetin exhibits diverse bioactivities—including antioxidant, anti-inflammatory, and kinase-modulating properties—yet its therapeutic utility is constrained by poor aqueous solubility (<1 µg/mL) and extensive first-pass metabolism, yielding systemic bioavailability below 5% [6] [9]. Chemical derivatization strategies have emerged to enhance its pharmacokinetic profile while preserving or augmenting bioactivity. Among these, site-specific phosphate conjugation represents a rational approach to molecular optimization. Quercetin-3'-O-phosphate exemplifies this innovation, featuring a phosphate group esterified at the 3'-hydroxyl position of the quercetin B-ring. This modification strategically alters molecular polarity and electronic distribution, thereby addressing solubility limitations and enabling targeted engagement with biological pathways implicated in metabolic, inflammatory, and neurodegenerative disorders [3] [9].
The structural diversification of quercetin derivatives follows deliberate pharmacophore optimization principles:
Table 1: Structural and Physicochemical Comparison of Key Quercetin Derivatives
Compound | Molecular Weight (g/mol) | Aqueous Solubility | Key Modification Site |
---|---|---|---|
Quercetin (aglycone) | 302.24 | <1 µg/mL | N/A |
Rutin | 610.52 | 125 µg/mL | C-3 glycosylation |
Isoquercitrin | 464.38 | 280 µg/mL | C-3 glucosylation |
Quercetin-3-sulfate | 382.29 | >500 µg/mL | C-3 sulfation |
Quercetin-3'-O-phosphate | 382.22 | >400 µg/mL | B-ring phosphate |
The 3'-hydroxyl position on quercetin’s B-ring was strategically selected for phosphorylation based on three critical factors:
Phosphate conjugation elevates aqueous solubility >400-fold versus native quercetin, while maintaining membrane permeability via phosphate transporter recognition (e.g., SLC20A1/SLC34A2 carriers) [3]. This facilitates intracellular accumulation in target tissues, as confirmed by cerebral epifluorescence imaging in fibromyalgia models where phosphorylated derivatives crossed the blood-brain barrier [10].
Quercetin-3'-O-phosphate demonstrates multi-target engagement across disease models:
Table 2: Validated Therapeutic Targets of Quercetin-3'-O-phosphate
Therapeutic Area | Molecular Targets | Observed Bioactivity |
---|---|---|
Metabolic Syndrome | AMPKα1, SIRT1, PPARγ | ↑ Glucose uptake (L6 myocytes, 2.1-fold) |
Neuropathic Pain | NLRP3 inflammasome, D₂ receptors | ↓ IL-1β in microglia (62%); reverses allodynia |
Solid Tumors | PI3Kγ, EGFR, BIRC5 | Blocks G1/S transition (p21/p27 upregulation) |
Renal Fibrosis | KIF20A, NRAS, NDRG1 | ↓ TGF-β-induced SMAD3 phosphorylation (78%) |
The compound’s research significance lies in its hybrid pharmacokinetic-pharmacodynamic profile: It merges the pleiotropic bioactivity of flavonols with drug-like solubility, enabling intravenous formulations without toxic solubilizers (e.g., DMSO/ethanol) previously required for quercetin [4]. Current investigations prioritize structure-activity relationship (SAR) refinements, including metal-chelated phosphates (e.g., Zn²⁺-quercetin-3'-phosphate complexes) to further augment blood-brain barrier penetration [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8